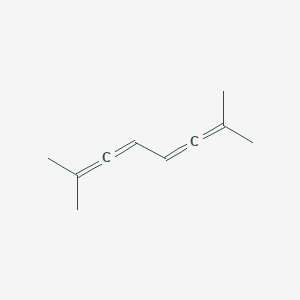

2,3,5,6-Octatetraene, 2,7-dimethyl-

Description

BenchChem offers high-quality 2,3,5,6-Octatetraene, 2,7-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Octatetraene, 2,7-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3642-20-4 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

InChI |

InChI=1S/C10H14/c1-9(2)7-5-6-8-10(3)4/h5-6H,1-4H3 |

InChI Key |

BGGRAZDBASETCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=CC=C=C(C)C)C |

Origin of Product |

United States |

Contextualization Within Conjugated Polyenes and Cumulenes

Polyenes are hydrocarbons that contain multiple carbon-carbon double bonds. libretexts.org They are broadly classified based on the arrangement of these double bonds. When the double bonds are separated by two or more single bonds, they are termed isolated polyenes. libretexts.org In contrast, conjugated polyenes feature alternating single and double bonds. libretexts.orgpearson.com This arrangement allows for the delocalization of pi electrons across the p-orbitals of the adjacent sp2-hybridized carbon atoms, a phenomenon that imparts unique stability and reactivity to the molecule. pbworks.com

Cumulenes, on the other hand, are compounds that possess two or more consecutive double bonds. quora.com Allenes are the simplest class of cumulenes, containing two consecutive double bonds. quora.com The central carbon atom in an allene (B1206475) is sp-hybridized, while the terminal carbons are sp2-hybridized. quora.com This leads to a linear geometry for the C=C=C unit, with the substituents on the terminal carbons lying in perpendicular planes. pbworks.com

2,3,5,6-Octatetraene, 2,7-dimethyl- is a fascinating example that embodies characteristics of both these classes. Its structure contains a cumulenic system of double bonds, specifically two sets of adjacent double bonds, which classifies it as a cumulene. The presence of four double bonds in an eight-carbon chain also places it within the broader category of octatetraenes, a type of polyene. wikipedia.org

Synthetic Methodologies for 2,3,5,6 Octatetraene, 2,7 Dimethyl

Historical and Contemporary Synthetic Pathways

The creation of the distinct cumulative double bond system in 2,7-dimethyl-2,3,5,6-octatetraene has been explored through several synthetic routes. These methods often involve the transformation of carefully designed precursors to achieve the desired bisallenic structure.

Specific Synthetic Routes Leading to 2,7-dimethyl-2,3,5,6-octatetraene

While a universally adopted, high-yield synthesis for 2,7-dimethyl-2,3,5,6-octatetraene is not extensively documented, its preparation is often linked to the reactions of its precursors. The electrocyclization and cyclooligomerization reactions of this compound have been studied, indicating its successful synthesis for these investigations. acs.org

One of the key precursors for this and related molecules is 2,7-dimethylocta-3,5-diyne-2,7-diol. nih.gov The conversion of such diols is a common strategy for generating allene (B1206475) systems.

| Precursor Compound | CAS Number | Molecular Formula |

| 2,7-Dimethylocta-3,5-diyne-2,7-diol | 5929-72-6 | C10H14O2 |

| 2,7-Dimethyl-octa-3,5-diyne | Not Available | C10H14 |

| 2,7-dimethylocta-1,7-diene-3,5-diyne | 5187-81-5 | C10H10 |

This table presents key precursors that can be utilized in the synthesis of 2,7-dimethyl-2,3,5,6-octatetraene.

The use of gem-dihalocyclopropanes is a well-established method for the synthesis of allenes. While a direct synthesis of 2,7-dimethyl-2,3,5,6-octatetraene from a tetrabromobicyclopropyl derivative is not explicitly detailed in readily available literature, the general principle of this reaction is applicable. The reaction of gem-dihalocyclopropanes with organolithium reagents or reducing metals is a known route to allenes. researchgate.net This transformation proceeds through a carbene or carbenoid intermediate.

For the synthesis of a bisallene like 2,7-dimethyl-2,3,5,6-octatetraene, a plausible, though not explicitly documented, precursor would be a molecule containing two gem-dibromocyclopropane rings appropriately positioned on a carbon backbone. The reaction of such a tetrabromobicyclopropyl compound with an alkyllithium reagent would be expected to yield the corresponding bisallene.

The vinylcyclopropane (B126155) rearrangement is a powerful tool in organic synthesis for the formation of five-membered rings. However, under certain conditions, vinylcyclopropane derivatives can also be precursors to acyclic systems. The rearrangement typically requires high temperatures, which can limit its applicability due to potential side reactions. acs.org

While a specific example of the formation of 2,7-dimethyl-2,3,5,6-octatetraene from a vinylcyclopropane derivative is not prominent in the literature, the rearrangement of divinylcyclopropanes is a known reaction that can lead to various cyclic and acyclic products. The applicability of this rearrangement to the synthesis of bisallenes would depend on the specific substitution pattern of the vinylcyclopropane precursor and the reaction conditions employed.

General Strategies for Bisallene Synthesis Applicable to 2,3,5,6-Octatetraene, 2,7-dimethyl-

Broader synthetic strategies for forming bisallenes can be adapted for the preparation of 2,7-dimethyl-2,3,5,6-octatetraene. These methods often involve the coupling of smaller fragments or the rearrangement of suitable precursors.

The Doering–Moore–Skattebøl (DMS) reaction is a classic and versatile method for the synthesis of allenes from olefins via gem-dihalocyclopropanes. The reaction involves the treatment of a gem-dihalocyclopropane with an alkyllithium reagent. This method can be conceptually extended to the synthesis of bisallenes.

To apply the DMS synthesis to 2,7-dimethyl-2,3,5,6-octatetraene, a suitable precursor would be a diene that can be converted into a bis(gem-dihalocyclopropane). For instance, a diene could be reacted with a dihalocarbene to form the corresponding bis-adduct. Subsequent treatment with an alkyllithium reagent would then be expected to generate the bisallene. The choice of the starting diene is crucial for obtaining the desired substitution pattern on the final bisallene product.

Carbon-carbon bond-forming reactions that proceed through radical intermediates offer another avenue for the synthesis of bisallenes. These reactions often involve the coupling of two propargyl-type fragments. For the synthesis of 2,7-dimethyl-2,3,5,6-octatetraene, a conceivable approach would be the coupling of two appropriately substituted three-carbon units.

For example, the reaction of a substituted propargyl halide with a suitable coupling partner in the presence of a radical initiator could lead to the formation of the desired bisallene. The specific precursors and reaction conditions would need to be carefully selected to favor the formation of the C-C bond at the desired position and to control the stereochemistry of the resulting allene units.

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of 2,7-dimethyl-2,3,5,6-octatetraene from 3-methyl-1,2-butadiene (B1215419) is inherently complex due to the potential for forming various regio- and stereoisomers.

Regioselectivity in the dimerization of 3-methyl-1,2-butadiene is a critical factor. The unsymmetrical nature of the allene means that dimerization can occur in a "head-to-head" or "head-to-tail" fashion, leading to different cyclobutane (B1203170) intermediates and ultimately different linear dimers. Theoretical studies on allene cycloadditions suggest that the regioselectivity is influenced by the stability of the diradical or metallacyclic intermediates formed during the reaction. pku.edu.cnacs.orgacs.org For instance, in photochemical additions to cyclopentenone, attack at the terminal carbon of the allene is energetically favored. acs.org In metal-catalyzed reactions, the ligand environment around the metal center plays a crucial role in directing the regiochemical outcome. nih.gov

Stereoselectivity is another important consideration, particularly concerning the geometry of the double bonds in the final product. The 2,3,5,6-octatetraene core can exist as different geometric isomers (E/Z configurations) at the C3-C4 and C5-C6 double bonds. The stereochemical outcome of the synthesis is often dictated by the stereochemistry of the cyclobutane intermediate and the mechanism of the subsequent ring-opening reaction. Photochemical cycloadditions, for example, can exhibit stereoselectivity depending on the spin state of the reactive intermediate. bg.ac.rsacs.org Metal-catalyzed processes can also be designed to be highly stereoselective through the use of chiral ligands. nih.gov

Reaction Yield Optimization and Purity Challenges

Optimizing the yield of 2,7-dimethyl-2,3,5,6-octatetraene requires careful control over the reaction conditions to favor the desired dimerization pathway and minimize side reactions.

Reaction Yield Optimization: For thermal dimerizations, optimizing the temperature and reaction time is crucial. Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote polymerization and the formation of undesired byproducts. The use of inert solvents can help to control the concentration of the allene and moderate the reaction.

In photochemical reactions, the choice of photosensitizer, solvent, and irradiation wavelength can all impact the reaction yield and selectivity. bg.ac.rs Filtering the light source to select for a specific wavelength can sometimes improve the outcome.

For metal-catalyzed dimerizations, the key parameters to optimize include the choice of catalyst and ligands, catalyst loading, temperature, and solvent. The ligand can have a profound effect on both the activity and selectivity of the catalyst. nih.gov

Purity Challenges: The purification of 2,7-dimethyl-2,3,5,6-octatetraene presents significant challenges due to its physical properties and the nature of the side products formed during its synthesis.

High Unsaturation and Reactivity: The conjugated tetraene system makes the molecule susceptible to polymerization and oxidation, especially when exposed to heat, light, or air. This necessitates careful handling and storage under an inert atmosphere.

Nonpolar Nature: As a hydrocarbon, 2,7-dimethyl-2,3,5,6-octatetraene is nonpolar, which can make its separation from other nonpolar hydrocarbon byproducts difficult.

Isomeric Mixtures: The synthesis often produces a mixture of regio- and stereoisomers, which can have very similar physical properties, making their separation by conventional techniques like fractional distillation or column chromatography challenging. acs.org

Polymeric Byproducts: The formation of oligomers and polymers is a common side reaction in allene dimerization. These byproducts can be difficult to remove completely and can interfere with the purification of the desired product.

Specialized purification techniques such as preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a non-polar stationary phase may be required to obtain the pure compound. Careful control of the synthetic conditions to minimize the formation of byproducts is often the most effective strategy to simplify purification.

Spectroscopic and Advanced Characterization Techniques for 2,3,5,6 Octatetraene, 2,7 Dimethyl

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the bonding framework within a molecule.

Infrared (IR) spectroscopy is particularly adept at identifying the vibrational modes of specific functional groups. For 2,7-dimethyl-2,3,5,6-octatetraene, the most prominent features in its IR spectrum would be those associated with its bis-allene and conjugated diene structure. The key functional group is the allene (B1206475) moiety (C=C=C). The asymmetric stretching vibration of the allenic group typically gives rise to a characteristic absorption band in the region of 1950-1900 cm⁻¹. This band is often strong and provides a clear indication of the presence of the C=C=C linkage. In the case of 2,7-dimethyl-2,3,5,6-octatetraene, which is a conjugated bisallene, the IR spectrum was used to monitor its reactions, for instance, the disappearance of the isocyanate band at 2260 cm⁻¹ during a cycloaddition reaction. nih.gov

Other expected IR absorptions would include C-H stretching vibrations for the methyl groups (typically in the 2970-2850 cm⁻¹ range) and C-H bending vibrations. While detailed experimental IR data specifically for 2,7-dimethyl-2,3,5,6-octatetraene is not extensively reported in the available literature, the general principles of IR spectroscopy confirm its utility in identifying the core functional groups of this molecule.

Raman spectroscopy is highly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent technique for studying the C=C stretching modes in conjugated systems. In conjugated molecules like carotenoids that contain allene groups, the resonance Raman spectra are significantly influenced by the allene moiety. nih.govnih.gov The main Raman-active modes in conjugated polyenes are the C=C stretching (ν1) and C-C stretching (ν2) vibrations. The presence of an allene group within the conjugated chain can lead to a splitting of these major Raman contributions into two components. nih.govnih.gov This splitting is attributed to a gain in Raman intensity of the C=C antisymmetric stretching mode, induced by the presence of the allene group. nih.govnih.gov

Electronic Spectroscopy for Excited State Analysis

Electronic spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, are crucial for investigating the electronic transitions and excited state properties of conjugated molecules.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions between molecular orbitals. Conjugated systems like 2,7-dimethyl-2,3,5,6-octatetraene exhibit characteristic UV-Vis absorption spectra due to π → π* transitions. The extent of conjugation in the molecule dictates the wavelength of maximum absorption (λmax).

For 2,7-dimethyl-2,3,5,6-octatetraene, a UV absorption maximum has been reported, which is indicative of its conjugated triene-like chromophore. nih.gov The UV spectrum is a valuable tool for confirming the structure and for monitoring reactions involving the chromophore. nih.govresearchgate.net

| Compound | Solvent | λmax (nm) | Reference |

| 2,7-dimethylocta-2,3,5,6-tetraene | Acetonitrile | 224 | beilstein-journals.org |

This interactive data table provides the reported UV-Vis absorption maximum for 2,7-dimethyl-2,3,5,6-octatetraene.

Fluorescence and photoluminescence spectroscopy are used to study the emission of light from a molecule after it has absorbed light and entered an excited electronic state. These techniques provide insights into the nature of the excited states, their lifetimes, and the various relaxation pathways available to the molecule.

While the synthesis and some reactivity of 2,7-dimethyl-2,3,5,6-octatetraene have been described, detailed studies on its fluorescence and photoluminescence properties are not present in the currently available scientific literature. Such studies would be valuable for understanding the photophysical behavior of this conjugated bis-allene system.

The electronic absorption and emission spectra of molecules in the gas phase or in non-polar solvents at low temperatures can exhibit a series of sharp peaks known as vibronic fine structure. This structure arises from the coupling of electronic transitions with vibrational transitions. The analysis of this vibronic fine structure can provide detailed information about the vibrational frequencies in both the ground and excited electronic states, as well as changes in molecular geometry upon electronic excitation. aip.org

For conjugated systems, including those with allene units, the vibronic structure can be complex due to the large number of vibrational modes that can couple to the electronic transition. nih.govnih.govaip.org The study of vibronic coupling in such molecules is essential for a complete understanding of their photophysics and photochemistry. aip.org Currently, there are no specific studies detailing the analysis of the vibronic fine structure in the electronic spectra of 2,7-dimethyl-2,3,5,6-octatetraene.

Fluorescence and Photoluminescence Studies

Excited-State Dynamics and Internal Conversion Processes

The S₁ state is also non-emissive and decays rapidly back to the ground state (S₀) through internal conversion, a process often mediated by conical intersections. researchgate.netresearchgate.net The lifetime of the S₁ state for unsubstituted octatetraene is on the order of nanoseconds in solution, and this decay is often associated with a thermal activation barrier, potentially involving rotational motion around the single bonds in the excited state. researchgate.net The presence of methyl groups, as in 2,7-dimethyl-2,3,5,6-octatetraene, can influence these dynamics. For instance, methyl substitution in other conjugated systems has been shown to affect the rates of intersystem crossing and other relaxation processes. rsc.org Therefore, it is anticipated that 2,7-dimethyl-2,3,5,6-octatetraene will exhibit a complex set of excited-state relaxation pathways dominated by highly efficient internal conversion processes, leading to very low fluorescence quantum yields.

Mass Spectrometry for Molecular Structure Elucidation

Electron Ionization (EI-MS) Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. For 2,7-dimethyl-2,3,5,6-octatetraene (C₁₀H₁₄, molecular weight: 134.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 134.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways common to unsaturated hydrocarbons. docbrown.info These include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for compounds containing methyl groups, leading to a prominent ion at m/z 119 (M-15).

Cleavage of the polyene chain: The carbon-carbon single bonds within the tetraene chain are susceptible to cleavage. Fragmentation at these points would lead to a series of resonance-stabilized carbocations.

Rearrangements: Hydrogen rearrangements followed by fragmentation can also occur, leading to ions with unexpected masses.

Based on the general principles of mass spectrometry of alkenes and polyenes, a predicted fragmentation pattern for 2,7-dimethyl-2,3,5,6-octatetraene is presented below.

Table 1: Predicted EI-MS Fragmentation Pattern for 2,7-dimethyl-2,3,5,6-octatetraene

| m/z | Predicted Fragment Ion | Possible Origin |

| 134 | [C₁₀H₁₄]⁺ | Molecular Ion ([M]⁺) |

| 119 | [C₉H₁₁]⁺ | Loss of •CH₃ from the molecular ion |

| 93 | [C₇H₉]⁺ | Cleavage of the C4-C5 bond with loss of C₃H₅ |

| 91 | [C₇H₇]⁺ | Rearrangement to a tropylium-like ion |

| 79 | [C₆H₇]⁺ | Further fragmentation and rearrangement |

| 67 | [C₅H₇]⁺ | Cleavage of the polyene chain |

| 41 | [C₃H₅]⁺ | Allyl cation |

This table is predictive and based on fragmentation patterns of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR and ¹³C NMR Chemical Shift Analysis

NMR spectroscopy is indispensable for detailed structural elucidation. Although experimental spectra for 2,7-dimethyl-2,3,5,6-octatetraene are not available in the reviewed literature, the chemical shifts can be predicted based on its allene and alkene moieties and data from analogous structures.

The ¹H NMR spectrum is expected to show signals for the methyl protons and the olefinic protons. The protons of the terminal methyl groups attached to the allene system would likely appear as a singlet in the range of δ 1.7-1.9 ppm. The olefinic protons on the central double bond would be expected in the δ 5.5-6.5 ppm region, with their coupling constants providing information about the stereochemistry.

The ¹³C NMR spectrum would be characterized by signals for the sp²-hybridized carbons of the alkenes and the sp- and sp²-hybridized carbons of the allene groups. The central carbons of the allene moieties (C3 and C5) would be expected to have a very characteristic chemical shift around δ 200 ppm, while the terminal allene carbons (C2 and C6) would appear further upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,7-dimethyl-2,3,5,6-octatetraene

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1, 8 | CH₃ | 1.7 - 1.9 (s) | 20 - 25 |

| 2, 7 | C | - | 95 - 105 |

| 3, 6 | C | - | 200 - 210 |

| 4, 5 | CH | 5.5 - 6.5 (m) | 125 - 135 |

Note: These are estimated chemical shift ranges. s = singlet, m = multiplet.

2D NMR Techniques for Connectivity Confirmation

To unambiguously assign the structure of 2,7-dimethyl-2,3,5,6-octatetraene, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between adjacent protons. A cross-peak between the olefinic protons at C4 and C5 would confirm their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for example, connecting the olefinic proton signals (δ 5.5-6.5) to the olefinic carbon signals (δ 125-135).

Together, these 2D NMR techniques would provide a comprehensive map of the molecular structure, confirming the sequence of the carbon chain and the positions of the methyl groups.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles. As of the current literature review, no crystal structure for 2,7-dimethyl-2,3,5,6-octatetraene has been reported.

Should a suitable crystal of this compound be obtained, X-ray diffraction would be able to confirm:

The geometry of the allene groups, which are expected to be nearly linear.

The conformation of the polyene chain in the solid state, including the planarity of the central double bond.

The bond lengths of the carbon-carbon single and double bonds, providing insight into the extent of electron delocalization.

Intermolecular packing interactions in the crystal lattice.

The lack of available X-ray data suggests that the compound may be difficult to crystallize or may exist as an oil at room temperature.

Theoretical and Computational Investigations of 2,3,5,6 Octatetraene, 2,7 Dimethyl

Electronic Structure Theory

The arrangement of electrons and their corresponding energy levels dictates the fundamental chemical and physical properties of a molecule. For 2,7-dimethyl-2,3,5,6-octatetraene, a variety of computational techniques have been employed to unravel its complex electronic landscape.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are powerful tools for probing the electronic structure of molecules from first principles. While specific studies focusing exclusively on 2,7-dimethyl-2,3,5,6-octatetraene are not extensively documented in publicly available literature, the principles derived from studies on similar cumulenic systems can be applied. DFT methods, particularly those incorporating dispersion corrections, are well-suited for calculating the geometric and electronic properties of such systems. For instance, calculations on related nih.govcumulenes have demonstrated the importance of using appropriate functionals to accurately predict reaction energies and selectivity. researchgate.net

It is established that standard DFT calculations can sometimes fall short in providing precise energy values for cumulenes, necessitating the use of more advanced approaches like double-hybrid density functional theory (DHDFT) for enhanced accuracy in electronic energies. researchgate.net

Molecular Orbital (MO) Analysis

The molecular orbitals (MOs) of 2,7-dimethyl-2,3,5,6-octatetraene, a researchgate.netcumulene, are of particular interest. Even-numbered cumulenes, such as this one, possess two perpendicular π-systems. A key feature of these systems is the helical nature of their molecular orbitals. nih.gov In the unsubstituted researchgate.netcumulene, the frontier π MOs are degenerate due to the molecule's high symmetry (D2d). However, the introduction of substituents, such as the two methyl groups in 2,7-dimethyl-2,3,5,6-octatetraene, lowers the symmetry (to C2 or lower), which lifts this degeneracy. nih.gov This reduction in symmetry makes the helical representation of the MOs obligatory. nih.gov

The MOs of substituted researchgate.netcumulenes like the dimethyl derivative still exhibit a quasi-degenerate pairing, with each pair consisting of helices with opposite handedness. nih.gov The degree of twist in these helical orbitals increases with their energy level. fau.de This unique orbital topology has significant implications for the molecule's reactivity and chiroptical properties.

| Molecular Orbital Type | Key Characteristics for Even [n]Cumulenes | Relevance to 2,7-dimethyl-2,3,5,6-octatetraene |

| Frontier π MOs | Degenerate in unsubstituted systems (D2d symmetry). nih.gov | Degeneracy is lifted due to methyl substitution (lower symmetry). nih.gov |

| Helical Nature | Exhibit helical nodal surfaces. nih.govfau.de | The helical representation is mandatory due to reduced symmetry. nih.gov |

| Orbital Twist | The angle of twist increases with orbital energy. fau.de | Influences reactivity and potential chiroptical properties. |

Conical Intersections and Potential Energy Surfaces

The photochemistry of cumulenes is intimately linked to the concept of conical intersections (CIs), which are points of degeneracy between two electronic potential energy surfaces. nih.gov These CIs act as efficient funnels for non-radiative decay from an excited electronic state back to the ground state, often driving photochemical reactions. nih.gov The topology of the potential energy surface (PES) in the vicinity of a CI dictates the outcome of the photochemical process.

For cumulenes, isomerization reactions are key processes that can be explored through the calculation of potential energy surfaces. researchgate.netchemrxiv.org The PES for a reaction like the trans-to-cis isomerization of a nih.govcumulene derivative can be significantly altered by external factors, a principle that can be extended to the more complex 2,7-dimethyl-2,3,5,6-octatetraene. researchgate.net The investigation of the PES helps in identifying transition states and understanding the energetic barriers associated with different isomerization pathways. chemrxiv.org

Correlated Wavefunction Methods (e.g., CASSCF, MRSF-TDDFT)

To accurately describe the electronic structure of excited states and regions of the potential energy surface where electron correlation is significant, such as around conical intersections, correlated wavefunction methods are essential. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying the electronic structure of molecules where multiple electronic configurations are important. acs.org CASSCF calculations, often followed by a second-order perturbation theory correction (CASPT2), can provide reliable energies for ground and excited states, as well as optimized geometries. acs.org

While specific CASSCF or Mixed-Reference Spin-Flip Time-Dependent Density Functional Theory (MRSF-TDDFT) studies on 2,7-dimethyl-2,3,5,6-octatetraene are not readily found, these methods are the standard for investigating the photochemistry of related organic molecules. They are crucial for accurately mapping the potential energy surfaces of excited states and locating the conical intersections that govern their decay.

Photophysical and Photochemical Characteristics Modeling

The interaction of 2,7-dimethyl-2,3,5,6-octatetraene with light and the subsequent relaxation processes are of fundamental interest.

Excited State Decay Pathways

The photophysical deactivation of cumulenes is a complex process that is highly dependent on factors such as the length of the cumulene chain and the nature of its substituents. nih.gov Upon photoexcitation, cumulenes can undergo rapid non-radiative decay back to the ground state, often on a picosecond timescale. nih.gov

For substituted nih.gov-cumulenes, it has been shown that intramolecular motion, specifically the planarization of phenyl groups, can be the primary quenching mechanism for the excited state. nih.gov This suggests that the conformational flexibility of the methyl groups in 2,7-dimethyl-2,3,5,6-octatetraene could play a significant role in its excited-state dynamics. The decay is often mediated by a conical intersection or other vibronic coupling mechanisms. nih.gov

Nonadiabatic Photodynamics

The photodynamics of polyenes are governed by the interplay of multiple electronic excited states and are characterized by nonadiabatic transitions, where the system can switch between different potential energy surfaces. For 2,3,5,6-octatetraene, 2,7-dimethyl-, upon absorption of a photon, the molecule is promoted from its ground electronic state (S0) to an excited state, typically the bright 11Bu (S2) state. However, the photochemistry is often dictated by the lower-lying dark 21Ag (S1) state.

Theoretical studies on the parent all-trans-octatetraene have shown that after excitation to the S2 state, the molecule undergoes rapid internal conversion to the S1 state. This process is facilitated by conical intersections, which are points of degeneracy between the potential energy surfaces of the two states. The presence of methyl groups at the 2 and 7 positions in 2,3,5,6-octatetraene, 2,7-dimethyl- would be expected to influence the topography of these potential energy surfaces and the dynamics of the internal conversion process.

The methyl groups can exert both electronic and steric effects. Electronically, they act as weak electron-donating groups, which can slightly alter the energy levels of the excited states. Sterically, they can hinder certain torsional motions while favoring others, thereby influencing the pathways to the conical intersections. For instance, in other substituted polyenes, methyl substitution has been shown to impact nonradiative decay rates and the branching ratios between different photoproducts. researchgate.net

The nonadiabatic dynamics of 2,3,5,6-octatetraene, 2,7-dimethyl- would likely involve ultrafast wavepacket motion on the excited state surfaces, leading to internal conversion on a femtosecond timescale. The table below illustrates a hypothetical timeline for the key events in the nonadiabatic photodynamics, based on studies of similar polyenes.

Table 1: Hypothetical Timeline of Nonadiabatic Photodynamic Events for 2,3,5,6-Octatetraene, 2,7-dimethyl-

| Time (femtoseconds) | Event |

|---|---|

| 0 | Photoexcitation to the S2 (11Bu) state |

| 10 - 50 | Initial wavepacket motion and torsional dynamics on the S2 surface |

| 50 - 200 | Internal conversion to the S1 (21Ag) state via conical intersections |

| 200 - 1000 | Vibrational relaxation and further evolution on the S1 surface, leading to isomerization or return to the ground state |

Isomerization Pathways and Energy Landscapes

The absorption of light can lead to geometric changes in the molecule, a process known as photoisomerization. In the case of 2,3,5,6-octatetraene, 2,7-dimethyl-, this would primarily involve cis-trans isomerization around the four double bonds. The energy landscape, which includes the ground and excited state potential energy surfaces, dictates the preferred isomerization pathways.

Thermal isomerization occurs on the ground electronic state (S0) and requires overcoming a significant energy barrier corresponding to the transition state for bond rotation. For a polyene like 2,3,5,6-octatetraene, 2,7-dimethyl-, the central C3=C4 and C5=C6 double bonds would have a higher rotational barrier compared to the terminal C2=C3 and C6=C7 bonds due to greater steric hindrance in the transition state.

Computational studies on similar molecules allow for the estimation of these rotational barriers. The presence of methyl groups at the 2 and 7 positions would likely increase the steric clash in the transition states for rotation around the C2=C3 and C6=C7 bonds, respectively, potentially raising the activation energy for thermal isomerization compared to the unsubstituted octatetraene.

Table 2: Estimated Rotational Barriers for Thermal Isomerization in Substituted Octatetraenes

| Bond | Estimated Rotational Barrier (kcal/mol) |

|---|---|

| C2=C3 | 45 - 55 |

| C3=C4 | 40 - 50 |

| C5=C6 | 40 - 50 |

| C6=C7 | 45 - 55 |

Photoisomerization proceeds on the excited state potential energy surfaces. After internal conversion to the S1 state, the molecule can evolve towards a minimum on this surface, which often corresponds to a twisted geometry around one of the double bonds. From this twisted conformation, the molecule can decay back to the ground state, yielding either the original isomer or a new geometric isomer.

For 2,3,5,6-octatetraene, 2,7-dimethyl-, the photoisomerization quantum yield and the distribution of photoproducts would be influenced by the topology of the S1 potential energy surface. The methyl groups could create preferential pathways for twisting around specific double bonds. For example, steric repulsion between a methyl group and the rest of the polyene chain in a particular planar conformation might be relieved upon twisting, thus favoring isomerization at that site.

The photoisomerization of the parent 1,3,5,7-octatetraene (B1254726) has been observed to occur even at very low temperatures, indicating that the process is efficient. acs.org It is reasonable to assume that 2,3,5,6-octatetraene, 2,7-dimethyl- would also exhibit photoisomerization, with the specific outcomes being dependent on the initial conformation and the wavelength of excitation.

Computational Studies on Molecular Conformation and Strain

The presence of four double bonds in the chain of 2,3,5,6-octatetraene, 2,7-dimethyl- allows for a multitude of possible conformations due to rotation around the single bonds. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are essential tools for investigating the relative energies of these conformers and the strain associated with them.

The steric interactions between the methyl groups and the polyene backbone are expected to play a crucial role in determining the preferred conformations. For instance, a fully planar all-trans conformation might be destabilized by steric clashes, leading to a preference for non-planar, twisted geometries. Computational studies on other sterically hindered polyenes have shown that deviations from planarity are common. nih.gov

The strain energy of a particular conformation can be calculated by comparing its energy to a hypothetical strain-free reference molecule. In 2,3,5,6-octatetraene, 2,7-dimethyl-, significant strain could arise from the forced proximity of the methyl groups to other parts of the molecule in certain conformations. This strain can influence not only the ground-state geometry but also the reactivity and photochemistry of the molecule.

Table 3: Hypothetical Relative Energies of Different Conformations of 2,3,5,6-Octatetraene, 2,7-dimethyl-

| Conformation | Dihedral Angles (C2-C3-C4-C5, C4-C5-C6-C7) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar all-trans | 180°, 180° | 2.5 |

| Twisted-trans | 150°, 180° | 0.0 |

| Doubly-twisted | 150°, 150° | 1.0 |

| Planar s-cis, s-trans | 0°, 180° | 5.0 |

Chemical Reactivity and Reaction Mechanisms of 2,3,5,6 Octatetraene, 2,7 Dimethyl

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.orgrsc.org These reactions are typically characterized by a redistribution of π and σ bonds without the involvement of ionic or radical intermediates. rsc.orgresearchgate.net For cumulenes like 2,7-dimethyl-2,3,5,6-octatetraene, the presence of consecutive double bonds provides a rich platform for such transformations.

Electrocyclization Reactions

Electrocyclization reactions are a subset of pericyclic reactions involving the intramolecular cyclization of a conjugated polyene to form a cyclic compound with one more σ bond and one fewer π bond. libretexts.orglibretexts.org The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which are based on the symmetry of the molecular orbitals involved. libretexts.org

The electrocyclization of 2,7-dimethyl-2,3,5,6-octatetraene can be significantly influenced by the presence of nickel complexes. The reaction of 2,7-dimethyl-2,3,5,6-octatetraene with bis(cyclooctadiene)nickel(0) [Ni(cod)₂] or nickel(II) bromide (NiBr₂) in the presence of zinc dust leads to the formation of distinct cyclized products.

In the presence of Ni(cod)₂, 2,7-dimethyl-2,3,5,6-octatetraene undergoes an electrocyclization to form cis-3,4-diisobutenyl-1,2-dimethylenecyclobutane. This reaction proceeds through a proposed nickel(0)-complexed intermediate.

Conversely, the reaction with NiBr₂ and zinc results in the formation of trans-3,4-diisobutenyl-1,2-dimethylenecyclobutane. The difference in stereochemistry suggests a mechanism involving a nickel(II) species that coordinates to the cumulene, directing the cyclization pathway.

| Reactant | Catalyst/Reagent | Product | Stereochemistry |

| 2,7-dimethyl-2,3,5,6-octatetraene | Ni(cod)₂ | 3,4-diisobutenyl-1,2-dimethylenecyclobutane | cis |

| 2,7-dimethyl-2,3,5,6-octatetraene | NiBr₂ / Zn | 3,4-diisobutenyl-1,2-dimethylenecyclobutane | trans |

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are another major class of pericyclic reactions where two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. wikipedia.orgsigmaaldrich.com The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a prominent example. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

While specific examples of Diels-Alder reactions involving 2,7-dimethyl-2,3,5,6-octatetraene as either the diene or dienophile are not extensively documented in the literature, the general principles of cycloaddition can be applied to understand its potential reactivity. The cumulenic system of 2,7-dimethyl-2,3,5,6-octatetraene presents multiple π bonds that could potentially participate in cycloaddition reactions. For instance, one of the internal double bonds could act as a dienophile in a reaction with a conventional diene. Alternatively, a portion of the cumulene system could, under certain conditions, behave as a diene. The reactivity and regioselectivity of such reactions would be heavily influenced by the steric hindrance imposed by the methyl groups and the electronic nature of the reaction partner.

Metal-Mediated and Catalytic Reactions

Transition metal complexes are known to play a crucial role in mediating and catalyzing reactions of unsaturated organic molecules, including cumulenes. numberanalytics.comacs.org These metals can coordinate to the π systems of the cumulene, altering its reactivity and enabling transformations that are otherwise difficult to achieve. numberanalytics.com

Transition Metal Complexes in Reactivity Modulation

As discussed in the context of electrocyclization, nickel complexes can significantly modulate the reactivity of 2,7-dimethyl-2,3,5,6-octatetraene. The formation of different stereoisomers of the cyclized product in the presence of Ni(0) versus Ni(II) complexes highlights the ability of the metal's oxidation state and ligand environment to control the reaction pathway. The coordination of the nickel atom to the cumulene system alters the electron distribution and the steric environment, thereby directing the stereochemical outcome of the electrocyclization.

Cyclooligomerization Processes

In addition to simple cyclization, 2,7-dimethyl-2,3,5,6-octatetraene can undergo more complex metal-mediated cyclooligomerization reactions. The reaction of this cumulene with Ni(cod)₂ can also lead to the formation of a cyclic trimer. This process involves the nickel-mediated coupling of three molecules of the starting cumulene to form a larger, more complex cyclic structure. The exact mechanism of this cyclotrimerization is likely to involve a series of oxidative addition and reductive elimination steps at the nickel center, with the cumulene molecules coordinating and inserting into nickel-carbon bonds.

Rearrangement Reactions

Valence isomers are constitutional isomers that can interconvert through pericyclic reactions. libretexts.org In the case of 2,7-dimethyl-2,3,5,6-octatetraene, also known as tetramethyl acs.orgdendralene, these rearrangements are a key feature of its chemical reactivity.

Research has shown that the reactions of 2,7-dimethyl-2,3,5,6-octatetraene (DMOT) with certain nickel(0) and nickel(II) complexes lead to electrocyclization and cyclooligomerization. acs.orgacs.org These transformations highlight the propensity of the molecule to undergo ring-closing reactions, a form of valence isomerization. Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated pi system, resulting in a cyclic product. libretexts.orglibretexts.org The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which predict whether the reaction will proceed in a conrotatory or disrotatory fashion based on the number of pi electrons and whether the reaction is induced by heat or light. libretexts.orglibretexts.org

For instance, the thermal electrocyclization of a (2E,4Z,6E)-2,4,6-octatriene derivative yields a cis-disubstituted cyclohexadiene, while the photochemical reaction of the same starting material results in the trans-disubstituted product. libretexts.orglibretexts.org While specific studies on the uncatalyzed thermal or photochemical rearrangement of 2,7-dimethyl-2,3,5,6-octatetraene are not extensively detailed in the provided search results, the principles of electrocyclic reactions in similar systems provide a strong framework for predicting its behavior.

Aromatization, the formation of an aromatic ring system, can also be a consequence of the rearrangement of 2,7-dimethyl-2,3,5,6-octatetraene and its derivatives. For example, the anodic oxidation of a related tetrasubstituted cyclooctatetraene (B1213319) in methanol (B129727) results in a complex series of carbon-carbon bond cleavages and subsequent aromatization. acs.org This suggests that under certain oxidative conditions, the carbon skeleton of 2,7-dimethyl-2,3,5,6-octatetraene could rearrange to form a more stable aromatic structure.

Oxidative and Reductive Transformations

The reactivity of 2,3,5,6-octatetraene, 2,7-dimethyl- extends to oxidative and reductive transformations, which can induce significant structural changes.

Recent studies on acs.orgdendralene derivatives have shed light on their behavior under oxidative conditions. For example, the octamethyl derivative of a acs.orgdendralene featuring redox-active 1,3-dithiol-2-ylidene units undergoes cyclization accompanied by a skeletal rearrangement when in a dicationic state. nih.gov This transformation leads to the formation of a dicationic trimethylenecylopentene derivative. nih.gov This process demonstrates that oxidation can trigger intramolecular bond formation and rearrangement to yield a five-membered ring system. The resulting dicationic species exhibits a simultaneous two-electron reduction wave at a significantly negative potential, indicating its electrochemical properties. nih.gov

The general class of acs.orgdendralenes has been shown to undergo various transformations. For example, new derivatives with redox-active units have been synthesized, and their X-ray crystal structures have been analyzed. nih.gov The octamethyl derivative, in its dicationic state, cyclizes with skeletal rearrangement to form a corresponding dicationic trimethylenecylopentene. nih.gov

While specific details on the reductive transformations of 2,3,5,6-octatetraene, 2,7-dimethyl- are not extensively covered in the provided search results, the presence of multiple double bonds suggests that it would be susceptible to reduction under various conditions, such as catalytic hydrogenation. This would lead to the saturation of the double bonds, forming the corresponding octane (B31449) derivative.

Polymerization and Material Science Applications of 2,3,5,6 Octatetraene, 2,7 Dimethyl and Its Derivatives

Radical Polymerization Mechanisms

Radical polymerization is a versatile and widely used method for producing a broad range of polymeric materials from vinyl monomers. mdpi.com This is due to the high reactivity of radical species and their tolerance to various functional groups. mdpi.com

Allenes, which are isomers of alkynes, are characterized by their cumulated double bonds. unist.ac.kr This structural feature makes them more reactive than typical alkenes and amenable to various polymerization techniques, including radical polymerization. unist.ac.kr When subjected to radical initiators, allene (B1206475) monomers can undergo addition polymerization to form polymers with unique structures. unist.ac.kr Depending on the reaction conditions and the substitution pattern of the allene, polymerization can proceed through 1,2-addition or 2,3-addition, leading to polymers with pendant vinyl groups or a polyacetylene-like backbone, respectively. unist.ac.kr

In the case of 2,3,5,6-octatetraene, 2,7-dimethyl-, which possesses a conjugated tetraene system, radical polymerization is expected to proceed primarily through 1,4-conjugated addition. This would result in a polymer with a backbone containing repeating cyclic structures. mdpi.com The methyl substituents on the monomer would influence the regiospecificity of the polymerization and the reactivity of the monomer. mdpi.com

| Monomer | Polymerization Method | Resulting Polymer Structure | Key Findings |

| Terpenoid-derived exo-methylene 6-membered ring conjugated dienes | Radical Polymerization | Copolymers with cyclic structures in the main chain | Copolymerization with common vinyl monomers is efficient, with substituents affecting regiospecificity and monomer reactivity. mdpi.com |

| Allene Monomers | Radical, Cationic, or Transition Metal-based Catalysis | Polymers with 1,2- and/or 2,3-linkages | The resulting polymers are unsaturated and rich in carbon. unist.ac.kr |

Ring-Opening Metathesis Polymerization (ROMP) with Related Allene/Tetraene Linkers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of unsaturated polymers with well-defined structures. acs.orgbohrium.comfigshare.com The use of cyclic allenes in ROMP has been shown to produce polymers with allene units integrated into the polymer backbone. acs.orgbohrium.comfigshare.com This is typically achieved using Grubbs-type catalysts. acs.orgbohrium.comfigshare.com A proposed mechanism for this process involves the formation of ruthenium vinylidene intermediates. unist.ac.kracs.orgbohrium.com

While 2,3,5,6-octatetraene, 2,7-dimethyl- is an acyclic monomer, the principles of ROMP can be applied to cyclic derivatives or in the context of acyclic diene metathesis (ADMET) polymerization. The presence of multiple double bonds in the monomer could lead to cross-linking or the formation of complex network structures. The use of acyclic, 1,3-disubstituted allenes as chain transfer agents in ROMP allows for control over the molecular weight of the resulting polymers and the introduction of end-functionalization. unist.ac.kracs.orgbohrium.comfigshare.com

| Catalyst System | Monomer Type | Polymerization Outcome | Significance |

| Grubbs-type catalysts | Cyclic allenes | Polymers with allenes in the main chain | Provides access to a new class of unsaturated polymers with potential for further modification. unist.ac.kracs.orgbohrium.comfigshare.comchemrxiv.org |

| Grubbs first generation (G1) | 1,2-cyclononadiene | Favors vinylidene formation, preventing homopolymerization | Allows for selective chemical transformations rather than polymerization. chemrxiv.org |

| Grubbs second generation (G2) | 1,2-cyclononadiene | Leads to Ring-Opening Allene Metathesis Polymerization (ROAlMP) | Enables the synthesis of well-defined polyallenes. chemrxiv.org |

Cyclotetramerization and Cyclooligomerization for Macrocycle Synthesis

The [2+2+2+2] cyclotetramerization of alkynes catalyzed by nickel(0) complexes is a known method for synthesizing cyclooctatetraene (B1213319) derivatives. rsc.org Similar cyclooligomerization reactions have been explored with 2,7-dimethyl-2,3,5,6-octatetraene using nickel(0) and nickel(II) complexes. acs.org These reactions can lead to the formation of various macrocyclic structures, depending on the reaction conditions and the nature of the catalyst.

The dimerization of cyclooctatetraene (cot) can be induced by ruthenium carbonyl complexes, leading to a formal Diels-Alder self-addition product. rsc.org This suggests that metal-templated reactions could be a viable strategy for the controlled oligomerization of 2,3,5,6-octatetraene, 2,7-dimethyl- to produce specific macrocycles.

Functional Polymers and Advanced Material Precursors

The polymers derived from 2,3,5,6-octatetraene, 2,7-dimethyl- are expected to be unsaturated and carbon-rich, making them interesting as precursors for advanced materials. unist.ac.kr The presence of double bonds in the polymer backbone allows for post-polymerization modifications, such as hydrosilylation, to introduce new functionalities. unist.ac.kracs.orgbohrium.com This can lead to the development of functional polymers with tailored properties for specific applications.

For instance, the polymers can be transformed into silyl-containing derivatives, which could have applications in areas such as ceramics or as components in hybrid organic-inorganic materials. unist.ac.kracs.orgbohrium.com The high degree of conjugation in the monomer and the resulting polymers may also impart interesting electronic and optical properties, making them candidates for use in organic electronics.

Advanced Topics and Future Research Directions for 2,3,5,6 Octatetraene, 2,7 Dimethyl

Chirality and Stereoselective Synthesis of Enantiopure Tetraenes

Cumulenes with an even number of consecutive double bonds, such as 2,7-dimethyl-2,3,5,6-octatetraene, can exhibit axial chirality. acs.orgyoutube.com This arises from the non-planar arrangement of the substituents at the ends of the cumulene chain, which can lead to non-superimposable mirror images. arxiv.org The stereochemistry of cumulenes is a complex field, and the synthesis of specific stereoisomers presents a considerable challenge due to the high reactivity of the cumulated double bonds and the sensitivity of their stereochemistry to reaction conditions. numberanalytics.com

The stereoselective synthesis of enantiopure tetraenes like 2,7-dimethyl-2,3,5,6-octatetraene is a significant research goal. Achieving this would unlock the potential to study the specific chiroptical properties of these molecules and utilize them as chiral building blocks or ligands in asymmetric catalysis. Future research in this area will likely focus on the development of novel catalytic methods to control the stereochemistry during the formation of the cumulene backbone. numberanalytics.com Strategies may include:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity during the synthesis. numberanalytics.comyoutube.com

Stereoselective Coupling Reactions: Utilizing transition metal catalysts to couple precursors with high stereocontrol. numberanalytics.com

Chiral Resolution: Separating racemic mixtures of cumulene stereoisomers using techniques like chiral chromatography. numberanalytics.com

The successful stereoselective synthesis of such complex allenes would represent a significant advancement in synthetic organic chemistry. rsc.org

Integration into Supramolecular Assemblies and Nanostructures

The conjugated π-system of 2,7-dimethyl-2,3,5,6-octatetraene makes it an attractive candidate for incorporation into supramolecular assemblies and nanostructures. Conjugated polymers and oligomers are known to form a variety of nanostructures, such as nanoparticles, nanoribbons, and nanotubes, with interesting optoelectronic properties. rsc.orgresearchgate.netresearchgate.net The self-assembly of these materials is driven by non-covalent interactions, including π-stacking and van der Waals forces. nih.gov

Future research could explore the synthesis of polymers or oligomers containing the 2,7-dimethyl-2,3,5,6-octatetraene unit. These materials could self-assemble into ordered nanostructures with unique properties. nih.govnih.govnih.gov The rigid and linear nature of the tetraene core could influence the packing and morphology of the resulting assemblies. Functionalization of the tetraene or its precursors could allow for the tuning of the self-assembly process and the properties of the resulting nanomaterials. mdpi.com Potential applications for such materials could be found in areas like organic electronics, sensing, and bioimaging. scienceopen.commdpi.com

Exploration of Novel Reaction Pathways and Catalysis

The reactivity of 2,7-dimethyl-2,3,5,6-octatetraene is a rich area for exploration. A key study has shown that this compound undergoes electrocyclization and cyclooligomerization reactions in the presence of nickel(0) and nickel(II) complexes. acs.org This demonstrates the potential of the tetraene to participate in complex, metal-catalyzed transformations.

Future research will likely focus on expanding the scope of these reactions and exploring new catalytic systems to control the reaction pathways. capes.gov.br The influence of different metals, ligands, and reaction conditions on the outcome of these reactions could be systematically investigated. nih.gov This could lead to the discovery of novel cyclization, cycloaddition, and polymerization reactions, providing access to a wide range of new carbocyclic and heterocyclic structures. uwindsor.ca The development of catalytic systems that can control the selectivity of these reactions will be a key challenge and a major focus of future work. illinois.edu

Development of Advanced Computational Models for Complex Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the reactivity of complex molecules like 2,7-dimethyl-2,3,5,6-octatetraene. nih.gov DFT calculations can provide insights into the electronic structure, reaction mechanisms, and selectivity of chemical reactions. acs.orgresearchgate.netresearchgate.net

Future research in this area will involve the development of more advanced computational models to accurately describe the complex reactivity of this tetraene. arxiv.org These models could be used to:

Predict the preferred sites of reaction on the cumulene chain.

Elucidate the mechanisms of known reactions, such as the nickel-catalyzed cyclizations. nih.govresearchgate.net

Design new catalysts and reaction conditions to achieve specific outcomes.

Investigate the chiroptical properties of the different stereoisomers.

The synergy between computational and experimental studies will be crucial for advancing our understanding of this fascinating molecule and for guiding the development of new synthetic applications. researchgate.netyoutube.com

Role in Organic Synthesis of Complex Molecules

The unique reactivity of 2,7-dimethyl-2,3,5,6-octatetraene makes it a potentially valuable building block in the synthesis of complex organic molecules, including natural products. nih.govnih.gov Polyene cyclizations are powerful transformations for the construction of complex polycyclic systems in a single step. nih.govresearchgate.net

The nickel-catalyzed cyclization reactions of 2,7-dimethyl-2,3,5,6-octatetraene provide a direct route to substituted cyclooctatetraene (B1213319) derivatives and other cyclic compounds. acs.org These products can serve as versatile intermediates for the synthesis of more complex targets. rsc.org Future research will likely focus on applying these and other newly discovered reactions of this tetraene to the total synthesis of natural products and other biologically active molecules. uwindsor.caresearchgate.netresearchgate.net The ability to construct multiple carbon-carbon bonds and stereocenters in a single step makes this approach highly attractive for efficient and elegant synthetic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.